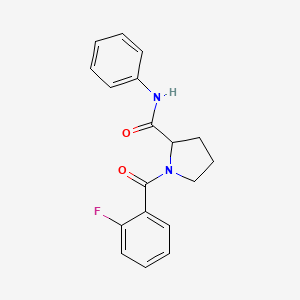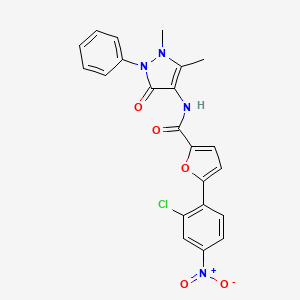
1-(2-fluorobenzoyl)-N-phenylprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzoyl)-N-phenylprolinamide, also known as FPPP, is a chemical compound that has been widely studied for its potential applications in scientific research. FPPP belongs to the class of prolinamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-N-phenylprolinamide involves the selective inhibition of proline-containing enzymes. This compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to a range of biochemical and physiological effects, which we will discuss in more detail below.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. One of the most notable effects is its ability to inhibit the activity of proline-containing enzymes. This has been shown to have a range of downstream effects, including the inhibition of cell proliferation and the induction of apoptosis.
Advantages and Limitations for Lab Experiments
1-(2-fluorobenzoyl)-N-phenylprolinamide has several advantages for use in lab experiments. It is a highly selective inhibitor of proline-containing enzymes, which makes it a valuable tool for studying the role of these enzymes in biological systems. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for research labs.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, this compound may have off-target effects that could complicate data interpretation.
Future Directions
There are several future directions for research involving 1-(2-fluorobenzoyl)-N-phenylprolinamide. One promising area of research involves the use of this compound as a tool for studying the role of proline-containing enzymes in cancer. This compound has been shown to inhibit the activity of these enzymes, which are often overexpressed in cancer cells. Additionally, this compound may have potential applications in the development of new cancer therapies.
Another area of research involves the use of this compound as a tool for studying the role of proline-containing enzymes in neurological disorders. This compound has been shown to have neuroprotective effects, which could make it a valuable tool for studying the mechanisms underlying these disorders.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in a range of scientific research areas. Its ability to selectively inhibit the activity of proline-containing enzymes makes it a valuable tool for studying the role of these enzymes in biological systems. While there are limitations to its use in lab experiments, there are also many future directions for research involving this compound, including its potential applications in cancer and neurological disorders.
Synthesis Methods
1-(2-fluorobenzoyl)-N-phenylprolinamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with N-phenylprolinol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
1-(2-fluorobenzoyl)-N-phenylprolinamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of proline-containing proteins in biological systems. This compound has been shown to selectively inhibit the activity of proline-containing enzymes, which play important roles in a variety of cellular processes.
properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-15-10-5-4-9-14(15)18(23)21-12-6-11-16(21)17(22)20-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVNNQGVHXVXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(5-methyl-2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B6026326.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6026331.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B6026337.png)
![5-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6026347.png)
![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6026349.png)
![2-[(6-benzyl-3-{[(benzylthio)acetyl]amino}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6026352.png)
![1-[3-(methylthio)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6026354.png)
![2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6026357.png)

![N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6026370.png)
![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6026373.png)
![2-(1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinyl)ethanol](/img/structure/B6026411.png)
![3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone](/img/structure/B6026419.png)
![2-{[5-[(benzylthio)methyl]-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6026421.png)